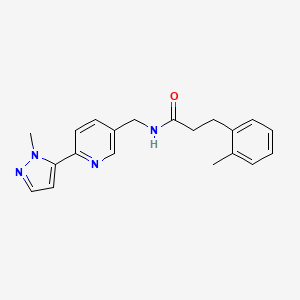

N-((6-(1-methyl-1H-pyrazol-5-yl)pyridin-3-yl)methyl)-3-(o-tolyl)propanamide

Description

Properties

IUPAC Name |

3-(2-methylphenyl)-N-[[6-(2-methylpyrazol-3-yl)pyridin-3-yl]methyl]propanamide | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C20H22N4O/c1-15-5-3-4-6-17(15)8-10-20(25)22-14-16-7-9-18(21-13-16)19-11-12-23-24(19)2/h3-7,9,11-13H,8,10,14H2,1-2H3,(H,22,25) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

HAHAJCPJZTYQAV-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC=CC=C1CCC(=O)NCC2=CN=C(C=C2)C3=CC=NN3C | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C20H22N4O | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

334.4 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Biological Activity

N-((6-(1-methyl-1H-pyrazol-5-yl)pyridin-3-yl)methyl)-3-(o-tolyl)propanamide is a complex organic compound that has garnered attention in the field of medicinal chemistry due to its potential biological activities. This article explores the compound's pharmacological effects, structure-activity relationships (SAR), and relevant research findings.

The molecular formula of this compound is , with a molecular weight of approximately 306.41 g/mol. The compound features a pyrazole ring, a pyridine moiety, and an amide functional group, which are critical for its biological activity.

Biological Activities

1. Antiparasitic Activity

Recent studies have highlighted the potential of pyrazole derivatives, including this compound, in combating parasitic infections. A phenotypic screen against Haemonchus contortus, a parasitic nematode, identified several derivatives with significant inhibitory effects on larval development at sub-nanomolar concentrations. These compounds exhibited selectivity towards the parasite when tested against human cell lines, indicating a promising therapeutic profile for treating parasitic infections .

2. Anticancer Properties

The compound has also been evaluated for its anticancer potential. Pyrazole derivatives have shown activity against various cancer cell lines, including MCF7 (breast cancer), A549 (lung cancer), and HepG2 (liver cancer). For instance, certain derivatives demonstrated IC50 values in the low micromolar range, indicating potent cytotoxic effects. The structure of these compounds plays a critical role in their activity, with modifications leading to enhanced potency and selectivity .

3. Neuroprotective Effects

In vivo studies have suggested that certain pyrazole derivatives exhibit neuroprotective effects. For example, compounds similar to this compound have been shown to reduce infarct areas in mouse models of ischemic stroke, highlighting their potential as therapeutic agents for neurodegenerative diseases .

Structure-Activity Relationship (SAR)

The SAR analysis of pyrazole derivatives indicates that modifications to the pyrazole and pyridine rings significantly affect biological activity. Compounds with bulky substituents or electron-withdrawing groups often enhance potency against specific targets while maintaining selectivity towards non-target human cells. This information is crucial for guiding future drug design efforts.

Data Table: Summary of Biological Activities

Case Studies

Case Study 1: Antiparasitic Screening

A study conducted on a library of 30 analogues derived from pyrazole compounds led to the identification of several candidates with potent activity against Haemonchus contortus. The optimization process involved systematic modifications that resulted in enhanced efficacy and reduced toxicity to mammalian cells.

Case Study 2: Anticancer Evaluation

In another investigation, various pyrazole derivatives were synthesized and screened against multiple cancer cell lines. The results indicated that specific structural modifications could significantly improve cytotoxicity while minimizing off-target effects.

Comparison with Similar Compounds

Comparison with Structural Analogs

The compound’s structural analogs primarily differ in the substituents on the propanamide chain or heterocyclic systems. Key comparisons are summarized below:

Substituent Variations on the Aromatic Ring

3-(2-Fluorophenyl) Analog

Compound : 3-(2-fluorophenyl)-N-((6-(1-methyl-1H-pyrazol-5-yl)pyridin-3-yl)methyl)propanamide .

- Molecular Formula : C18H17FN4O.

- Molecular Weight : ~336.36 g/mol.

- Key Differences :

- Substituent : Fluorine replaces the methyl group on the phenyl ring.

- Electronic Effects : Fluorine’s electronegativity increases polarity and may improve metabolic stability by reducing oxidative metabolism.

- Binding Implications : Fluorine’s smaller size and electron-withdrawing nature could alter π-π stacking or hydrogen-bonding interactions compared to the o-tolyl group.

3-(3-Methylthiophen-2-yl) Analog

Compound : N-((6-(1-methyl-1H-pyrazol-5-yl)pyridin-3-yl)methyl)-3-(3-methylthiophen-2-yl)propanamide .

- Molecular Formula : C18H20N4OS.

- Molecular Weight : 340.4 g/mol.

- Key Differences: Substituent: Thiophene ring replaces the phenyl ring, with a methyl group at the 3-position. Solubility: Sulfur may marginally improve aqueous solubility compared to purely hydrocarbon substituents.

Comparative Data Table

Structural and Functional Insights

Hydrophobic Interactions : The o-tolyl group’s methyl substituent likely enhances binding to hydrophobic regions in target proteins, whereas the fluorophenyl analog may prioritize electronic interactions .

Heterocyclic Diversity : The thiophene analog introduces sulfur, which could influence redox properties or metal coordination in enzymatic active sites .

Synthetic Accessibility : Fluorinated and thiophene-containing analogs may require specialized reagents (e.g., fluorinating agents or thiophene derivatives), impacting scalability compared to the o-tolyl compound.

Q & A

Q. Q1. What are the optimal synthetic routes and reaction conditions for synthesizing N-((6-(1-methyl-1H-pyrazol-5-yl)pyridin-3-yl)methyl)-3-(o-tolyl)propanamide?

A1. The synthesis involves multi-step reactions, including:

- Coupling of pyrazole and pyridine moieties : Use Suzuki-Miyaura cross-coupling with Pd catalysts (e.g., Pd(PPh₃)₄) under inert conditions (argon/nitrogen) in ethanol or dichloroethane .

- Amide bond formation : Activate the carboxylic acid group (e.g., using EDCI/HOBt) and react with the amine-containing intermediate under controlled pH (7–8) to minimize hydrolysis .

- Optimization : Employ Design of Experiments (DoE) to balance temperature (60–100°C), solvent polarity, and catalyst loading for yield maximization (typical yields: 45–65%) .

Q. Q2. What analytical techniques are recommended for structural characterization and purity assessment?

A2. A combination of methods is critical:

- NMR spectroscopy : ¹H/¹³C NMR to confirm regiochemistry of pyrazole and pyridine rings. For example, pyrazole C-H protons resonate at δ 7.2–7.8 ppm .

- Mass spectrometry (HRMS) : Validate molecular weight (e.g., [M+H]⁺ expected for C₂₂H₂₅N₄O: 377.1972) .

- HPLC : Use reverse-phase C18 columns with UV detection (λ = 254 nm) to assess purity (>95% required for biological assays) .

Intermediate Research Questions

Q. Q3. How can researchers evaluate the stability of this compound under varying storage and experimental conditions?

A3. Stability studies should include:

- Thermal stability : Thermogravimetric analysis (TGA) to determine decomposition temperatures (>150°C typical for heterocyclic amides) .

- Solvent compatibility : Test solubility in DMSO, ethanol, and aqueous buffers (pH 2–9) using dynamic light scattering (DLS) to detect aggregation .

- Long-term storage : Monitor degradation via accelerated stability testing (40°C/75% RH for 4 weeks) with LC-MS to identify breakdown products (e.g., hydrolysis of the amide bond) .

Q. Q4. What purification strategies are effective for isolating this compound from complex reaction mixtures?

A4. Purification methods depend on reaction byproducts:

- Flash chromatography : Use silica gel with gradient elution (hexane/EtOAc → 100% EtOAc) to separate polar intermediates .

- Recrystallization : Optimize solvent pairs (e.g., ethanol/water) for high-purity crystals (validate by PXRD) .

- Preparative HPLC : Apply for challenging separations (e.g., diastereomers or regioisomers) using chiral columns (e.g., Chiralpak IA) .

Advanced Research Questions

Q. Q5. How can computational methods aid in predicting the compound’s reactivity and biological targets?

A5. Key approaches include:

- DFT calculations : Predict reaction pathways (e.g., amide bond hydrolysis activation energy) using Gaussian09 with B3LYP/6-31G* basis sets .

- Molecular docking : Screen against kinase or GPCR targets (e.g., using AutoDock Vina) based on pyrazole’s known affinity for ATP-binding pockets .

- MD simulations : Assess binding stability (e.g., RMSD < 2 Å over 100 ns trajectories) to prioritize in vitro assays .

Q. Q6. How should researchers address discrepancies between in silico predictions and experimental bioactivity data?

A6. Contradictions may arise due to:

- Solubility limitations : Use nanoformulation (e.g., liposomes) or co-solvents (e.g., cyclodextrins) to improve bioavailability .

- Off-target effects : Perform kinome-wide profiling (e.g., KINOMEscan) to identify non-specific interactions .

- Metabolic instability : Conduct microsomal assays (human/rat liver microsomes) to identify CYP450-mediated degradation hotspots .

Q. Q7. What crystallographic strategies are recommended for resolving the compound’s 3D structure?

A7. For single-crystal X-ray diffraction:

- Crystallization : Optimize vapor diffusion (e.g., ether diffusion into DMSO solution) to grow diffraction-quality crystals .

- Data collection : Use synchrotron radiation (λ = 0.710–0.980 Å) for high-resolution (<1.0 Å) data .

- Refinement : Apply SHELXL for structure solution and validation (R-factor < 0.05; check for voids with PLATON) .

Q. Q8. How can researchers design SAR studies to improve potency and selectivity?

A8. Focus on:

- Pyrazole substitution : Introduce electron-withdrawing groups (e.g., -CF₃) at the 1-methyl position to enhance target affinity .

- Amide bioisosteres : Replace the propanamide group with sulfonamides or ureas to modulate metabolic stability .

- Ortho-tolyl modifications : Test halogenated (e.g., -Cl) or methoxy derivatives to improve solubility and BBB penetration .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.